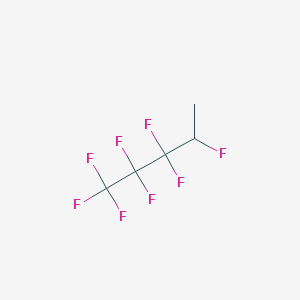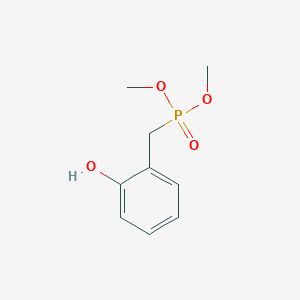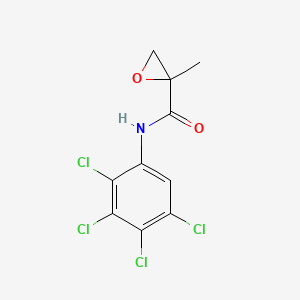
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorophenyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4,5-tetrachlorophenylamine with an appropriate epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. This reactivity is the basis for its potential therapeutic and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide: Unique due to its tetrachlorophenyl group and oxirane ring.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylhydrazide: Contains a hydrazide group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrachlorophenyl group and an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
65925-86-2 |
|---|---|
Fórmula molecular |
C10H7Cl4NO2 |
Peso molecular |
315.0 g/mol |
Nombre IUPAC |
2-methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H7Cl4NO2/c1-10(3-17-10)9(16)15-5-2-4(11)6(12)8(14)7(5)13/h2H,3H2,1H3,(H,15,16) |
Clave InChI |
UDLHREHAVGOTLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


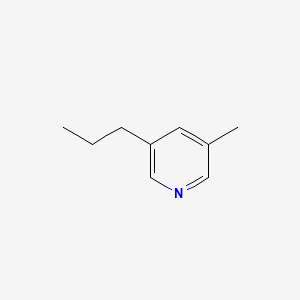

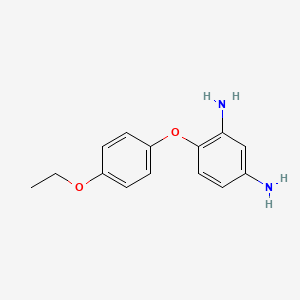

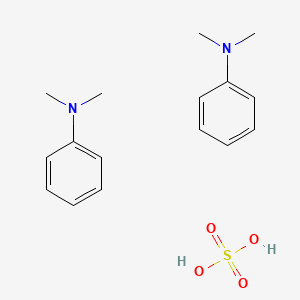

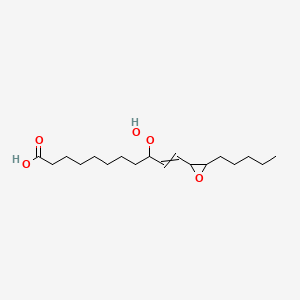
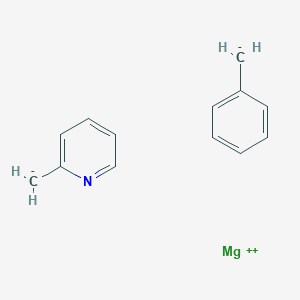
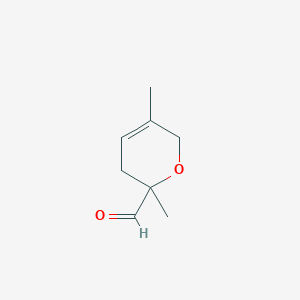
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
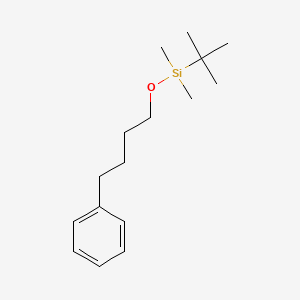
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
